4'-Methoxyacetophenone oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

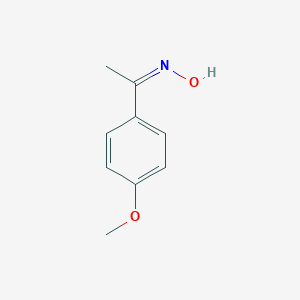

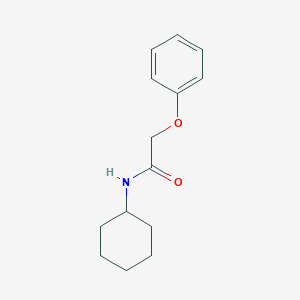

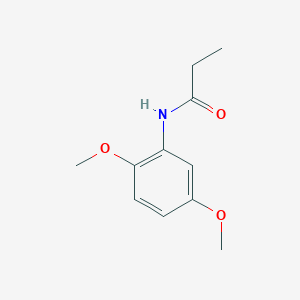

4’-Methoxyacetophenone oxime is a chemical compound with the molecular formula C9H11NO2 . It is a member of the class of acetophenones that is acetophenone substituted by a methoxy group at position 4 .

Molecular Structure Analysis

The molecular structure of 4’-Methoxyacetophenone oxime consists of a methoxy group (-OCH3) attached to the phenyl ring of acetophenone at the para position (4th position), and an oxime group (-C=N-OH) attached to the carbonyl carbon .Physical And Chemical Properties Analysis

4’-Methoxyacetophenone oxime has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .Applications De Recherche Scientifique

Reduction with Borane

4-Methoxyacetophenone oxime, substituted at the oxygen with various groups, was reduced with borane-THF, yielding 4-methoxy-N-ethyl aniline as the principal product. This process demonstrated a significant yield, especially with the more hindered TIPS group (Ortiz-Marciales et al., 2000).

Antimicrobial and Antioxidant Activities

Apocynin, a derivative of 4'-methoxyacetophenone oxime, was converted to its oxime form and esterified with fatty acids. These oxime esters exhibited significant antimicrobial and antioxidant activities. Notably, the oxime ester of undecenoic acid showed pronounced antibacterial and antifungal properties (Sammaiah et al., 2015).

Inhibition of NADPH Oxidase

Apocynin, a derivative of 4'-methoxyacetophenone oxime, acts as an inhibitor of NADPH oxidase. This inhibition is achieved by blocking the migration of p47phox to the membrane, which is essential for the assembly of the functional NADPH oxidase complex (Touyz, 2008).

Impact on Renal Glutathione Status

Apocynin was studied for its effects on glutathione metabolism in kidneys. It demonstrated a beneficial impact on renal glutathione homeostasis by attenuating glutathione peroxidase activity, particularly in conditions of oxidative stress accompanying diabetes (Winiarska et al., 2014).

Chemical Reactions and Structural Elucidation

4'-Methoxyacetophenone was used in pH-controlled oxidation reactions, serving as an educational tool in a laboratory experiment for structural elucidation of organic compounds (Ballard, 2010).

Synthesis and Physiological Activity of Thiophenes and Furans

Thiophenes and furans with methoxyacetophenone derivatives were synthesized, examining their physiological activity. One compound exhibited growth-promoting activity in the germination of lettuce seeds (Tachibana et al., 2008).

Safety And Hazards

Orientations Futures

Oximes, including 4’-Methoxyacetophenone oxime, have diverse applications in medicinal and materials chemistry. They are regarded for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities . Future research directions may include exploring these properties further and developing new methodologies based on oxime starting materials .

Propriétés

IUPAC Name |

(NE)-N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-6,11H,1-2H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOHMWCSTKXDLH-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)

![N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185588.png)